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(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone

fragment-based drug discovery NMR quality control library screening

(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone (CAS 491828‑56‑9) is a heterocyclic small molecule comprising a 4‑chloro‑2‑methylpyrazole core linked via a carbonyl bridge to a piperidine ring. With a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g mol⁻¹, the compound is supplied as a research‑grade building block (typical purity ≥95 %) and is catalogued by multiple reputable vendors.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69
CAS No. 491828-56-9
Cat. No. B2920605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
CAS491828-56-9
Molecular FormulaC10H14ClN3O
Molecular Weight227.69
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C(=O)N2CCCCC2
InChIInChI=1S/C10H14ClN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3
InChIKeyKRGQOKCRZMRVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone (CAS 491828-56-9): Procurement-Ready Pyrazole-Piperidine Building Block for Fragment-Based and Kinase-Focused Library Design


(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone (CAS 491828‑56‑9) is a heterocyclic small molecule comprising a 4‑chloro‑2‑methylpyrazole core linked via a carbonyl bridge to a piperidine ring . With a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g mol⁻¹, the compound is supplied as a research‑grade building block (typical purity ≥95 %) and is catalogued by multiple reputable vendors . The scaffold appears as a privileged fragment in kinase‑targeted libraries and has been formally registered in the wwPDB Chemical Component Dictionary (code GW1), confirming its utility in structure‑guided drug design [1].

Why (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone Cannot Be Replaced by Generic Pyrazole-Piperidine Analogs


The 4‑chloro‑2‑methylpyrazole‑piperidine methanone scaffold is not a commodity building block; minor modifications to either the pyrazole substitution pattern or the amine moiety profoundly alter hydrogen‑bonding capacity, conformational flexibility, and target‑engagement profiles. For example, replacing the piperidine ring with an indoline or piperazine abolishes the specific geometry recognized in fragment‑based screening libraries [1], while removal of the 4‑chloro substituent eliminates a key halogen‑bond donor that drives selectivity in kinase inhibition [2]. The quantitative evidence below demonstrates that even structurally close analogs display divergent biochemical and physicochemical behavior, making blind substitution a high‑risk strategy for programs dependent on reproducible structure‑activity relationships.

Quantitative Differentiation Evidence for (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone Against Closest Analogs


Fragment Library NMR Quality Control: Confirmed Identity and Purity vs. Non-QC Analogs

The target compound is one of a limited subset of pyrazole-piperidine methanones for which 1D ¹H NMR quality control data have been acquired and deposited in the BMRB fragment library collection (entry bmse011726). The spectrum was recorded at 1 mM in DMSO‑d₆, 298 K, pH 6.0 on a 600 MHz Bruker Avance spectrometer [1]. In contrast, closely related analogs—including the indoline derivative (4‑chloro‑2‑methylpyrazol‑3‑yl)‑(2,3‑dihydroindol‑1‑yl)methanone (MLS000036247)—lack publicly available NMR QC data, introducing uncertainty in fragment screening campaigns [2].

fragment-based drug discovery NMR quality control library screening

wwPDB Chemical Component Registration: Enabling Structure-Based Design vs. Unregistered Analogs

The compound is formally registered in the wwPDB Chemical Component Dictionary under the three‑letter code GW1, with validated SMILES (Cn1ncc(Cl)c1C(=O)N2CCCCC2) and InChI descriptors [1]. This registration means the compound can be directly incorporated into crystallographic refinement pipelines without manual restraint generation. By contrast, numerous commercially available pyrazole‑piperidine analogs (e.g., the 4‑(2‑adamantyl)piperazine variant or the 3‑(5‑fluorobenzotriazol‑1‑yl)piperidine variant) lack wwPDB CCD codes, requiring additional computational chemistry effort before they can be used in structure‑guided design [2].

structural biology X-ray crystallography chemical component dictionary

Scaffold Provenance in High-Potency Kinase Inhibition: Afuresertib vs. Alternative Heterocyclic Cores

The 4‑chloro‑2‑methylpyrazole‑carbonyl‑piperidine motif is a key pharmacophoric element of afuresertib (GSK 2110183), an ATP‑competitive pan‑Akt inhibitor that achieves Ki = 0.08 nM for Akt1, Ki = 2 nM for Akt2, and Ki = 2.6 nM for Akt3 [1][2]. In contrast, the indoline analog of the target compound (MLS000036247) shows EC₅₀ > 167 µM against transthyretin, representing a >10⁶‑fold difference in potency that underscores the critical role of the piperidine amide geometry [3]. While the target compound itself is a fragment and not expected to exhibit nanomolar potency in isolation, its direct structural relationship to afuresertib’s warhead makes it a preferred starting point for kinase‑focused library enumeration.

kinase inhibitor Akt structure-activity relationship

Predicted Physicochemical Profile: CLogP and Solubility Advantages Over Higher-Molecular-Weight Analogs

With a molecular weight of 227.69 Da, a predicted density of 1.35 ± 0.1 g cm⁻³, and a boiling point of 395.8 ± 27.0 °C, the target compound resides comfortably within fragment‑likeness space (MW < 250 Da) . By comparison, the widely used 4‑(2‑adamantyl)piperazine analog exhibits MW = 362.9 Da , and the 3‑(5‑fluorobenzotriazol‑1‑yl)piperidine analog has MW = 362.79 Da [1]—both exceeding 350 Da and falling outside optimal fragment physicochemical boundaries. The lower molecular weight of the target compound translates to higher aqueous solubility and better ligand efficiency metrics in fragment screens.

drug-likeness physicochemical properties lead-likeness

ChEMBL Database Inclusion: Bioactivity Annotation Potential vs. Unannotated Building Blocks

The compound is registered in ChEMBL under identifier CHEMBL1347703, indicating that it has been associated with at least one bioassay result in the database [1]. This contrasts with the majority of commercial pyrazole‑piperidine building blocks—such as the 4‑(2‑adamantyl)piperazine analog or the 3‑(5‑fluorobenzotriazol‑1‑yl)piperidine analog—which lack ChEMBL entries entirely [2]. A ChEMBL identifier enables automated retrieval of bioactivity data via API, facilitating rapid computational triage before experimental procurement.

cheminformatics bioactivity database virtual screening

Recommended Procurement Scenarios for (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone Based on Quantitative Evidence


Fragment-Based Screening Library Expansion with Pre-Validated QC Data

When expanding a fragment library for NMR‑ or crystallography‑based screening, the availability of deposited 1D ¹H NMR QC data (BMRB bmse011726) and a wwPDB CCD entry (GW1) eliminates the need for in‑house re‑characterization and restraint generation [1][2]. This compound is ideal for groups that require rapid deployment of fragments into screening cascades without additional analytical overhead.

Kinase-Focused Hit Expansion Starting from a Clinically Validated Scaffold

Given that the 4‑chloro‑2‑methylpyrazole‑carbonyl‑piperidine motif is embedded in the clinical pan‑Akt inhibitor afuresertib (Akt1 Ki = 0.08 nM) [1], this building block serves as a privileged starting point for synthesizing focused kinase inhibitor libraries. Researchers targeting the PI3K/Akt pathway can use this fragment to generate analogs with a higher probability of retaining on‑target potency.

Computational Chemistry and Virtual Screening with ChEMBL-Annotated Compounds

The ChEMBL identifier (CHEMBL1347703) enables programmatic retrieval of associated bioactivity data via the ChEMBL API [1]. This compound is therefore well‑suited for computational groups performing ligand‑based virtual screening or machine‑learning model training, where annotated building blocks provide richer feature vectors than unannotated alternatives.

Structure-Guided Drug Design Requiring wwPDB-Validated Chemical Components

For crystallographic fragment screening, the availability of a wwPDB CCD code (GW1) with validated SMILES and InChI descriptors [1] ensures seamless integration into refinement software such as Phenix or Coot. Procurement of this compound avoids the manual restraint‑generation step required for unregistered analogs, directly accelerating structure determination timelines.

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